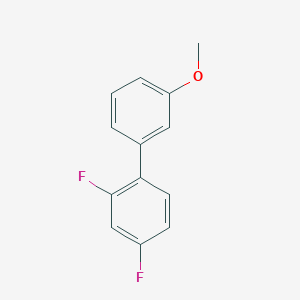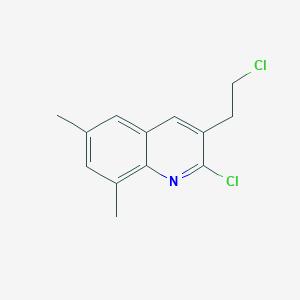
2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline typically involves the chlorination of quinoline derivatives. One common method is the reaction of 6,8-dimethylquinoline with thionyl chloride and phosphorus pentachloride to introduce the chloro groups at the desired positions. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the chloro groups can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
Substitution: Formation of amines or thiols derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dechlorinated quinoline derivatives.
Applications De Recherche Scientifique
2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline involves its interaction with cellular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of essential cellular processes. This compound may also intercalate into DNA, disrupting replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline
- 2-Chloro-3-chloromethyl-6-ethoxyquinoline
- 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
Uniqueness
2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
948294-43-7 |
|---|---|
Formule moléculaire |
C13H13Cl2N |
Poids moléculaire |
254.15 g/mol |
Nom IUPAC |
2-chloro-3-(2-chloroethyl)-6,8-dimethylquinoline |
InChI |
InChI=1S/C13H13Cl2N/c1-8-5-9(2)12-11(6-8)7-10(3-4-14)13(15)16-12/h5-7H,3-4H2,1-2H3 |
Clé InChI |
ZEZMZEDNHJQDNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)CCCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12620138.png)
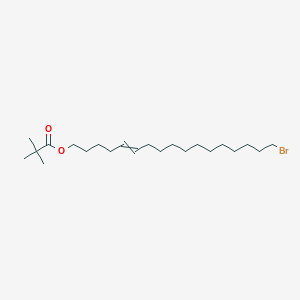
![2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B12620145.png)
![(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one](/img/structure/B12620155.png)
![1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide](/img/structure/B12620157.png)
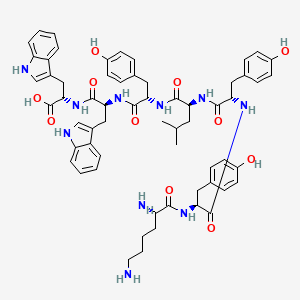
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl-](/img/structure/B12620162.png)
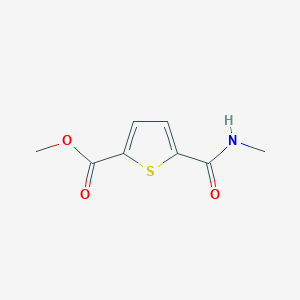
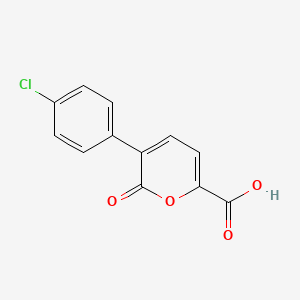
![2-[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12620175.png)
![4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide](/img/structure/B12620178.png)
![3,6-Dimethyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12620190.png)
